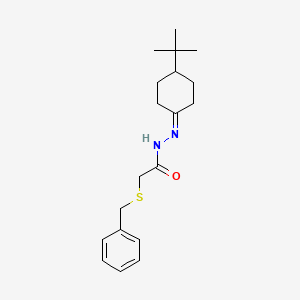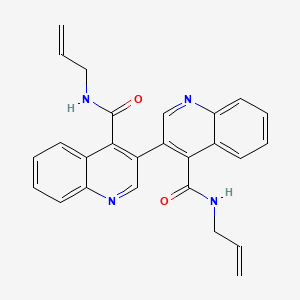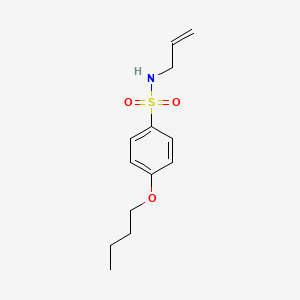
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide, also known as BTA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BTA is a hydrazide derivative that has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide is not fully understood, but it is believed to act through multiple pathways. 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has been found to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2. It has also been found to induce the production of reactive oxygen species, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has various advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has shown promising results in various fields of scientific research, including anti-cancer, anti-inflammatory, and anti-bacterial properties. However, there are also limitations to using 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in lab experiments. 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide is a relatively new compound, and its full potential is not yet fully understood. Additionally, more research is needed to determine the optimal dosage and concentration for 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in different applications.
Orientations Futures
There are various future directions for the study of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide. One potential direction is the study of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in combination with other compounds to enhance its anti-cancer properties. Additionally, more research is needed to determine the optimal dosage and concentration for 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in different applications. Further studies are also needed to determine the mechanism of action of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide and to fully understand its potential applications in various fields of scientific research.
In conclusion, 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide, also known as 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide, is a compound that has shown promising results in various fields of scientific research. 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has been synthesized using different methods and has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. While there are limitations to using 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in lab experiments, there are also various future directions for the study of this compound. Further research is needed to fully understand the potential applications of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide in different fields of scientific research.
Méthodes De Synthèse
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide can be synthesized using different methods, including the reaction of 2-bromoacetophenone with thiourea followed by the reaction with tert-butylcyclohexanone and hydrazine hydrate. Another method involves the reaction of 2-acetylthiophene with benzyl isothiocyanate followed by the reaction with tert-butylcyclohexanone and hydrazine hydrate. Both methods result in the formation of 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide with high yields.
Applications De Recherche Scientifique
2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has also been studied for its anti-inflammatory properties, where it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(benzylthio)-N'-(4-tert-butylcyclohexylidene)acetohydrazide has been studied for its anti-bacterial properties, where it has been found to inhibit the growth of various bacterial strains.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[(4-tert-butylcyclohexylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-19(2,3)16-9-11-17(12-10-16)20-21-18(22)14-23-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYSHSYMOOGDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)CSCC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N'-(4-tert-butylcyclohexylidene)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)

![5-[2-(allyloxy)-5-bromobenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170972.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)


![1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)


![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)
![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)

